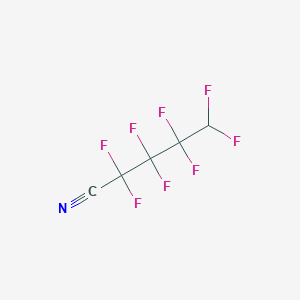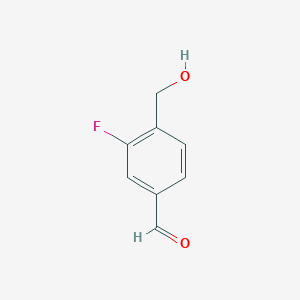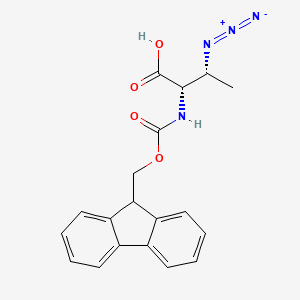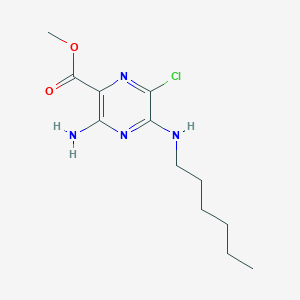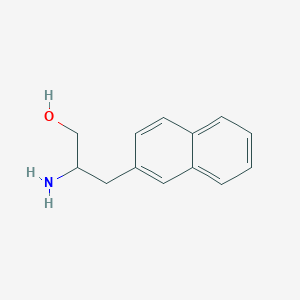![molecular formula C10H13O4- B3040090 4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 15448-77-8](/img/structure/B3040090.png)
4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Overview
Description
4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol. It is also known as bicyclo[2.2.1]heptane-1,4-dicarboxylic acid monomethyl ester. This compound is used as a reagent with SIRT6 activating effects and has applications in treating peripheral inflammatory diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid typically involves the esterification of bicyclo[2.2.1]heptane-1,4-dicarboxylic acid. The reaction conditions often include the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in modulating biological pathways, particularly those involving SIRT6 activation.
Medicine: Explored for its therapeutic potential in treating peripheral inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid involves the activation of SIRT6, a member of the sirtuin family of proteins. SIRT6 is known to play a role in regulating inflammation, metabolism, and aging. By activating SIRT6, the compound exerts anti-inflammatory effects and may modulate various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid
- Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid monomethyl ester
Uniqueness
4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific structure, which allows it to activate SIRT6 effectively. This property distinguishes it from other similar compounds that may not have the same biological activity.
Properties
CAS No. |
15448-77-8 |
|---|---|
Molecular Formula |
C10H13O4- |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
4-methoxycarbonylbicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-14-8(13)10-4-2-9(6-10,3-5-10)7(11)12/h2-6H2,1H3,(H,11,12)/p-1 |
InChI Key |
KVIKABYOBCHKNX-UHFFFAOYSA-M |
SMILES |
COC(=O)C12CCC(C1)(CC2)C(=O)O |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)C(=O)[O-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
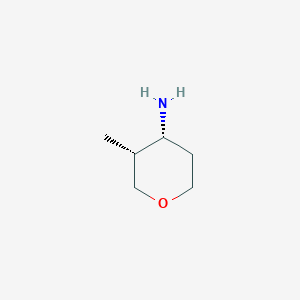
![2-Bromo-1-[3-fluoro-4-(methylsulfonyl)phenyl]ethanone](/img/structure/B3040011.png)




